8-chloro-10H-phenothiazine-2,3-dione

Description

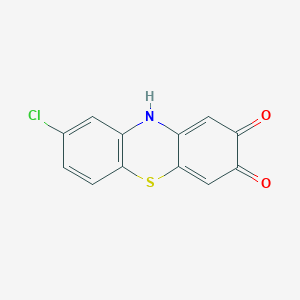

8-Chloro-10H-phenothiazine-2,3-dione is a heterocyclic compound featuring a phenothiazine core substituted with a chlorine atom at position 8 and two ketone groups (dione) at positions 2 and 3. Phenothiazines are historically significant in medicinal chemistry, particularly in antipsychotic agents (e.g., chlorpromazine). The addition of a chlorine substituent and dione moiety likely modifies electronic properties, lipophilicity, and biological activity.

Properties

CAS No. |

52174-39-7 |

|---|---|

Molecular Formula |

C12H6ClNO2S |

Molecular Weight |

263.70 g/mol |

IUPAC Name |

8-chloro-10H-phenothiazine-2,3-dione |

InChI |

InChI=1S/C12H6ClNO2S/c13-6-1-2-11-7(3-6)14-8-4-9(15)10(16)5-12(8)17-11/h1-5,14H |

InChI Key |

JGSYBHQVMOWWGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC3=CC(=O)C(=O)C=C3S2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-chloro-10H-phenothiazine-2,3-dione typically involves the chlorination of phenothiazine derivatives. One common method is the reaction of phenothiazine with sulfur and chlorine under controlled conditions to introduce the chlorine atom at the 8-position . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-chloro-10H-phenothiazine-2,3-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenothiazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives .

Scientific Research Applications

8-chloro-10H-phenothiazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-10H-phenothiazine-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress in target cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (e.g., 1,4-disubstituted derivatives) share the 2,3-dione motif but differ in their parent heterocycle (piperazine vs. phenothiazine). Synthesized via reductive alkylation and oxalate coupling, these compounds exhibit improved lipophilicity (ClogP values higher than piperazine) and potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .

Key Contrast :

- Parent Structure: Piperazine (6-membered ring) vs. phenothiazine (tricyclic system with sulfur and nitrogen).

- Substituents: Piperazine derivatives feature benzyl or phenylethyl groups, whereas 8-chloro-phenothiazine-dione has a chlorine atom.

- Activity: Piperazine-2,3-diones target parasites, while phenothiazines are traditionally CNS-active.

Indolin-2,3-dione Derivatives

Indolin-2,3-diones (e.g., substituted isatin analogs) demonstrate the impact of dione positioning. These compounds exhibit low σ1 receptor affinity but high σ2 selectivity (Kiσ2 = 42 nM, Kiσ1/Kiσ2 >72) . The additional carbonyl group in the dione scaffold is critical for σ2 receptor interaction.

Key Contrast :

- Parent Structure: Indoline (bicyclic) vs. phenothiazine (tricyclic).

- Substituent Effects : Indolin-diones lack halogen substituents but rely on carbonyl groups for receptor binding.

- Activity: Phenothiazine derivatives may retain σ1 affinity due to structural similarity to benzoxazolone-based σ1 ligands .

8-Chloro-theophylline-Phenothiazine Complex

A related compound, 8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione complexed with a phenothiazine derivative (CAS 7009-67-8), combines xanthine and phenothiazine pharmacophores .

Key Contrast :

- Hybrid Design: Combines dione (theophylline) and phenothiazine moieties, unlike the standalone phenothiazine-dione.

- Therapeutic Implications: May target respiratory and CNS disorders, whereas 8-chloro-phenothiazine-2,3-dione’s activity remains speculative.

Physicochemical and Pharmacokinetic Properties

Notes:

- Lipophilicity trends: Phenothiazine derivatives typically exhibit higher ClogP than piperazines due to aromatic rings and chlorine.

- The 8-chloro substituent may enhance membrane permeability and target binding via halogen interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.